(Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate
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Description
(Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a useful research compound. Its molecular formula is C17H14O5S and its molecular weight is 330.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of 1,2-Benzisoxazole-3-Methanesulfonates
A novel base-catalyzed process for preparing 1,2-benzisoxazole-3-methanesulfonates is reported, involving sultone oximes as intermediates. This method is significant for the synthesis of zonisamide, an anticonvulsant drug (Arava et al., 2007).
Oxidation Studies with Methanesulfonate
The oxidation of o-nitrotoluene by Cerium(IV) methanesulfonate was studied, revealing the influence of methanesulfonic acid concentration and temperature on product yields (Lozar & Savall, 1995).
Oxidation of Methyl (Methylthio)methyl Sulfoxide
Research demonstrated that oxidation of this compound with various agents produced bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone under different conditions, showing versatility in chemical reactions (Ogura et al., 1980).
Medicinal Chemistry and Biological Activity
Antibacterial Activity of Sulfone Derivatives
Sulfone derivatives containing 1,3,4-oxadiazole moieties, including methanesulfonates, demonstrated effective antibacterial activities against rice bacterial leaf blight, showing potential as agricultural agents (Shi et al., 2015).
Metabolism of Methanesulfonic Acid by Microbes
Methanesulfonic acid, a key intermediate in sulfur cycling, is metabolized by specific aerobic bacteria, but not anaerobes, highlighting its environmental significance (Kelly & Murrell, 1999).
Material Science and Sensing Applications
Sulfone-functionalized Metal Organic Frameworks
Frameworks combining sulfone moieties with metal centers, such as Zn(II) and Cd(II), have been developed for selective CO2 capture and sensitive detection of acetylacetone, demonstrating the material's potential in environmental applications (Chakraborty et al., 2020).
Selective Adsorption of Dyes
A metal-organic framework featuring bis(4-benzylimidazol-ylphenyl)sulfone showed rapid and selective adsorption of certain organic dyes, highlighting its utility in purification and environmental remediation (Guo et al., 2017).
Properties
IUPAC Name |
[(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5S/c1-11-4-3-5-12(8-11)9-16-17(18)14-7-6-13(10-15(14)21-16)22-23(2,19)20/h3-10H,1-2H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAGUKFYOCBMQD-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.